methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate
Overview
Description
Methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate: is a complex organic compound belonging to the quinazoline derivative family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazoloquinazoline scaffold[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Subsequent chlorination and esterification steps are employed to introduce the chlorine atom and the methyl ester group, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methyl ester group to a carboxylic acid.
Reduction: : Reduction of the quinazoline core to produce simpler derivatives.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: : Methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoic acid.
Reduction: : Reduced quinazoline derivatives.
Substitution: : Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate: is unique due to its specific structural features and potential applications. Similar compounds include:
Quinazoline derivatives: : Other compounds within the quinazoline family with varying substituents and functional groups.
Thiadiazole derivatives: : Compounds containing the thiadiazole ring with different substituents.
These compounds share similarities in their core structures but differ in their substituents and biological activities.
Properties
IUPAC Name |
methyl 3-[(8-chloro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3S/c1-25-15(24)9-3-2-4-11(7-9)19-16-21-22-14(23)12-6-5-10(18)8-13(12)20-17(22)26-16/h2-8H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGKCBOCPKETDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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